1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1005295-51-1
VCID: VC7263730
InChI: InChI=1S/C23H25N7O3S/c1-16-7-8-20(13-17(16)2)34(31,32)29-11-9-28(10-12-29)22-21-23(25-15-24-22)30(27-26-21)18-5-4-6-19(14-18)33-3/h4-8,13-15H,9-12H2,1-3H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C
Molecular Formula: C23H25N7O3S
Molecular Weight: 479.56

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

CAS No.: 1005295-51-1

Cat. No.: VC7263730

Molecular Formula: C23H25N7O3S

Molecular Weight: 479.56

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine - 1005295-51-1

Specification

CAS No. 1005295-51-1
Molecular Formula C23H25N7O3S
Molecular Weight 479.56
IUPAC Name 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C23H25N7O3S/c1-16-7-8-20(13-17(16)2)34(31,32)29-11-9-28(10-12-29)22-21-23(25-15-24-22)30(27-26-21)18-5-4-6-19(14-18)33-3/h4-8,13-15H,9-12H2,1-3H3
Standard InChI Key BKRHWTUQFFOAQH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine, reflects its three primary components:

  • A piperazine ring substituted at the 1-position with a 3,4-dimethylbenzenesulfonyl group.

  • A triazolo[4,5-d]pyrimidine scaffold linked to the piperazine’s 4-position.

  • A 3-methoxyphenyl substituent at the triazole’s 3-position .

Its molecular formula, C₂₃H₂₅N₇O₃S, corresponds to a molecular weight of 479.56 g/mol (Table 1) .

Table 1: Key Identifiers of the Compound

PropertyValue
CAS No.1005295-51-1
Molecular FormulaC₂₃H₂₅N₇O₃S
Molecular Weight479.56 g/mol
IUPAC Name7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C
InChIKeyBKRHWTUQFFOAQH-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Strategy

The synthesis of this compound likely follows a multi-step sequence common to triazolopyrimidine-piperazine hybrids (Figure 1) :

  • Piperazine Functionalization: A 3,4-dimethylbenzenesulfonyl group is introduced to piperazine via sulfonylation.

  • Triazolopyrimidine Assembly: Cyclocondensation of a pyrimidine precursor with azides forms the triazolo[4,5-d]pyrimidine core.

  • Coupling Reactions: The triazolopyrimidine is linked to the sulfonylated piperazine through nucleophilic substitution at the 7-position.

  • Aryl Substitution: A 3-methoxyphenyl group is introduced at the triazole’s 3-position via Suzuki-Miyaura coupling or direct arylation .

Figure 1: Hypothesized Synthesis Pathway

  • Sulfonylation:
    Piperazine+3,4Dimethylbenzenesulfonyl chlorideSulfonylated Piperazine\text{Piperazine} + 3,4-\text{Dimethylbenzenesulfonyl chloride} \rightarrow \text{Sulfonylated Piperazine}

  • Triazolopyrimidine Formation:
    Pyrimidine-4,5-diamine+NaN3Triazolo[4,5-d]pyrimidine\text{Pyrimidine-4,5-diamine} + \text{NaN}_3 \rightarrow \text{Triazolo[4,5-d]pyrimidine}

  • Coupling:
    Sulfonylated Piperazine+7-ChlorotriazolopyrimidineIntermediate\text{Sulfonylated Piperazine} + \text{7-Chlorotriazolopyrimidine} \rightarrow \text{Intermediate}

  • Arylation:
    Intermediate+3Methoxyphenylboronic AcidFinal Product\text{Intermediate} + 3-\text{Methoxyphenylboronic Acid} \rightarrow \text{Final Product}

Physicochemical and Computational Properties

Solubility and Lipophilicity

The compound’s solubility remains unquantified, but its XLogP3-AA value of 3.2 predicts moderate lipophilicity, favoring membrane permeability (Table 2) . The sulfonamide and triazole groups may enhance aqueous solubility through hydrogen bonding, counterbalanced by the aromatic moieties.

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors9
Rotatable Bonds5
Topological Polar Surface Area118 Ų

Pharmacokinetic Predictions

  • Absorption: High gastrointestinal absorption likely due to moderate logP and molecular weight <500 Da.

  • Blood-Brain Barrier Penetration: Unlikely, given the polar sulfonamide group.

  • CYP450 Interactions: The triazole and methoxyphenyl groups may inhibit CYP3A4 or CYP2D6 isozymes .

Research Gaps and Future Directions

  • Experimental Validation: No in vitro or in vivo data exists for this compound. Priority studies should assess its kinase inhibitory activity (e.g., against EGFR or VEGFR2) and cytotoxicity profiles.

  • SAR Optimization: Modifying the methoxy group’s position or replacing the sulfonamide with carboxamide could enhance potency.

  • Formulation Studies: The compound’s solubility limitations necessitate prodrug strategies or nanoformulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator